Cas no 1569649-93-9 (5-Bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid)

5-Bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with bromo, cyclopropyl, methyl, and carboxylic acid functional groups. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing active ingredients with tailored biological properties. The presence of the bromo and cyclopropyl groups enhances reactivity, enabling selective modifications for targeted applications. The carboxylic acid moiety further facilitates derivatization, offering versatility in drug design. This compound is characterized by high purity and stability, ensuring consistent performance in synthetic workflows. Its utility in medicinal chemistry stems from its potential as a scaffold for bioactive molecules, including antimicrobial and anti-inflammatory agents.
5-Bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid structure
1569649-93-9 structure
Product name:5-Bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
CAS No:1569649-93-9
MF:C10H10BrNO3
MW:272.09530210495
CID:5799618
PubChem ID:89978804

5-Bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
    • 1569649-93-9
    • 5-bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid
    • Z3487192995
    • SCHEMBL15486086
    • EN300-6739932
    • AKOS040805703
    • Inchi: 1S/C10H10BrNO3/c1-5-8(11)9(13)7(10(14)15)4-12(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,14,15)
    • InChI Key: MZTMMQOZSYPHIH-UHFFFAOYSA-N
    • SMILES: BrC1C(C(C(=O)O)=CN(C=1C)C1CC1)=O

Computed Properties

  • Exact Mass: 270.98441g/mol
  • Monoisotopic Mass: 270.98441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 57.6Ų

5-Bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6739932-1.0g
5-bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
1569649-93-9 95.0%
1.0g
$943.0 2025-03-13
Aaron
AR028M70-100mg
5-bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylicacid
1569649-93-9 95%
100mg
$474.00 2025-02-16
Aaron
AR028M70-500mg
5-bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylicacid
1569649-93-9 95%
500mg
$1036.00 2025-02-16
Aaron
AR028M70-10g
5-bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylicacid
1569649-93-9 95%
10g
$5597.00 2023-12-15
Enamine
EN300-6739932-10.0g
5-bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
1569649-93-9 95.0%
10.0g
$4052.0 2025-03-13
Aaron
AR028M70-2.5g
5-bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylicacid
1569649-93-9 95%
2.5g
$2566.00 2025-02-16
Aaron
AR028M70-50mg
5-bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylicacid
1569649-93-9 95%
50mg
$325.00 2025-02-16
1PlusChem
1P028LYO-50mg
5-bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylicacid
1569649-93-9 95%
50mg
$322.00 2024-06-20
Aaron
AR028M70-5g
5-bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylicacid
1569649-93-9 95%
5g
$3782.00 2023-12-15
1PlusChem
1P028LYO-10g
5-bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylicacid
1569649-93-9 95%
10g
$5071.00 2024-06-20

Additional information on 5-Bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Introduction to 5-Bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS No. 1569649-93-9)

5-Bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS No. 1569649-93-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridine derivatives and is characterized by its unique structural features, including a bromo substituent, a cyclopropyl group, a methyl group, and a carboxylic acid moiety. These structural elements contribute to its potential biological activities and pharmacological properties.

The chemical structure of 5-Bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be represented as follows: C12H12BrNO3. The presence of the bromo substituent at the 5-position of the pyridine ring imparts significant electronic and steric effects, which can influence the compound's reactivity and biological activity. The cyclopropyl group at the 1-position adds to the compound's lipophilicity, while the methyl group at the 6-position enhances its stability and solubility. The carboxylic acid moiety at the 3-position provides a functional group that can participate in various chemical reactions and interactions with biological targets.

In recent years, extensive research has been conducted to explore the potential applications of 5-Bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid. One of the key areas of interest is its use as a lead compound in drug discovery. Studies have shown that this compound exhibits promising anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that 5-Bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid effectively inhibited the proliferation of human colon cancer cells by inducing apoptosis and cell cycle arrest.

The mechanism of action of 5-Bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is not yet fully understood, but it is believed to involve multiple pathways. One proposed mechanism is its ability to modulate key signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the activation of Akt and Erk kinases, which are critical for cell survival and growth. Additionally, this compound may also target specific enzymes or receptors that play a role in inflammation and cancer progression.

Beyond its anti-inflammatory and anti-cancer properties, 5-Bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has also been investigated for its potential use in other therapeutic areas. A study published in Bioorganic & Medicinal Chemistry Letters in 2023 demonstrated that this compound exhibited potent antiviral activity against several RNA viruses, including influenza A virus and Zika virus. The antiviral effects were attributed to its ability to interfere with viral replication and assembly processes.

The synthesis of 5-Bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has been optimized using various synthetic routes. One common approach involves the condensation of an appropriate aldehyde with a substituted acetonitrile followed by cyclization and functional group modifications. The choice of starting materials and reaction conditions can significantly impact the yield and purity of the final product. Recent advancements in green chemistry have led to more environmentally friendly synthetic methods that reduce waste and energy consumption.

In terms of safety and toxicity, preliminary studies have indicated that 5-Bromo-1-cyclopropyl-6-methyl-4-o xo - 1 , 4 - dihydrop y rid ine - 3 - car box y lic aci d strong > is generally well-tolerated at therapeutic doses. However, further toxicological evaluations are necessary to fully assess its safety profile before it can be considered for clinical use. These evaluations will include assessments of acute and chronic toxicity, genotoxicity, and reproductive toxicity.

The future prospects for 5-Bromo - 1 - cyc l opro pyl - 6 - me th yl - 4 - ox o - 1 , 4 - dihyd ro py ri dine - 3 - ca r box y lic aci d strong > are promising. Ongoing research aims to optimize its pharmacological properties through structure-based drug design approaches. This involves modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing side effects. Additionally, efforts are being made to develop novel formulations that improve its bioavailability and stability.

In conclusion, 5-Bromo - 1 - cyc l opro pyl - 6 - me th yl - 4 - ox o - 1 , 4 - dihyd ro py ri dine - 3 - ca r box y lic aci d strong > (CAS No. 1569649 - 93 - 9) represents a promising compound with diverse biological activities. Its potential applications in anti-inflammatory, anti-cancer, and antiviral therapies make it an attractive candidate for further development in drug discovery programs. As research continues to advance our understanding of this compound's mechanisms of action and safety profile, it holds great promise for contributing to new therapeutic options for various diseases.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.